molecular formula C13H17NO B13233214 {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol

{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol

Cat. No.: B13233214
M. Wt: 203.28 g/mol
InChI Key: WOFYMXJZAZQLKN-UHFFFAOYSA-N
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Description

{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol is a chemical compound with a unique structure that combines a cyclopentene ring with an amino-substituted phenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with an amino(phenyl)methyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.

Mechanism of Action

The mechanism of action of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride: A salt form of the compound with similar properties.

    This compound acetate: An ester derivative with different solubility and reactivity.

Uniqueness

This compound is unique due to its combination of a cyclopentene ring, an amino-substituted phenyl group, and a methanol moiety. This structure provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

[1-[amino(phenyl)methyl]cyclopent-3-en-1-yl]methanol

InChI

InChI=1S/C13H17NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-7,12,15H,8-10,14H2

InChI Key

WOFYMXJZAZQLKN-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(CO)C(C2=CC=CC=C2)N

Origin of Product

United States

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